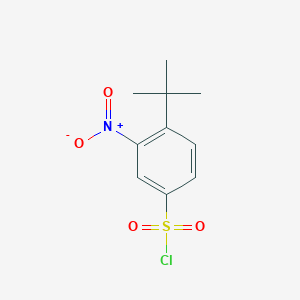
4-Tert-butyl-3-nitrobenzenesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Tert-butyl-3-nitrobenzenesulfonyl chloride is a chemical compound with the CAS Number: 218442-73-0 . It has a molecular weight of 277.73 .
Molecular Structure Analysis
The InChI code for 4-Tert-butyl-3-nitrobenzenesulfonyl chloride is 1S/C10H12ClNO4S/c1-10(2,3)8-5-4-7(17(11,15)16)6-9(8)12(13)14/h4-6H,1-3H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Chemical Reactions Analysis
While specific chemical reactions involving 4-Tert-butyl-3-nitrobenzenesulfonyl chloride are not available, related compounds have been used in various chemical reactions. For example, 4-tert-Butylbenzenesulfonyl chloride has been used in the synthesis of 1-[bis-(4-fluorophenyl)-methyl]-4-(4-tert-butylbenzenesulfonyl)piperazine .Applications De Recherche Scientifique
Enhancement of LC–MS Detection for Estrogens
4-Nitrobenzenesulfonyl chloride, a compound related to 4-Tert-butyl-3-nitrobenzenesulfonyl chloride, has been shown to significantly improve the detection responses of estrogens in liquid chromatography–mass spectrometry (LC–MS) when used as a derivatization reagent. This method enhances the sensitivity and accuracy of estrogen quantification in biological fluids, which is crucial for the diagnosis of fetoplacental function (T. Higashi et al., 2006).
Catalysis and Oxidation of Olefins
Sulfonamide derivatives, including those related to 4-Tert-butyl-3-nitrobenzenesulfonyl chloride, have been applied in the design of oxidation catalysts. For instance, sulfonamide-substituted iron phthalocyanine, using 4-tert-Butylbenzenesulfonamide, has demonstrated remarkable stability under oxidative conditions and efficiency in the oxidation of cyclohexene and styrene (Umit Işci et al., 2014).
Solid-Phase Synthesis
Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and 2/4-nitrobenzenesulfonyl chloride, have been utilized as key intermediates in various chemical transformations. This approach is valuable for generating diverse chemical scaffolds and highlights the utility of 4-Tert-butyl-3-nitrobenzenesulfonyl chloride in solid-phase synthesis (Veronika Fülöpová et al., 2015).
Chemical Reactions Under High Vacuum
The capacity of nitrobenzene derivatives, including 4-Tert-butyl-3-nitrobenzenesulfonyl chloride, to undergo chemical reactions under specific conditions has been explored using high vacuum tip-enhanced Raman spectroscopy (TERS). This method provides insights into plasmon-driven chemical reactions, offering a novel approach to studying chemical synthesis and catalysis (Mengtao Sun et al., 2012).
Electrocatalytic Reductions
The electrochemical reduction of nitrobenzene derivatives has been studied, providing a foundation for understanding the reductive processes of similar compounds like 4-Tert-butyl-3-nitrobenzenesulfonyl chloride. These studies are crucial for applications in environmental remediation and synthetic chemistry (D. Silvester et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
4-tert-butyl-3-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO4S/c1-10(2,3)8-5-4-7(17(11,15)16)6-9(8)12(13)14/h4-6H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLNYNWHOTWWPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Tert-butyl-3-nitrobenzenesulfonyl chloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Benzylpiperidin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2845272.png)
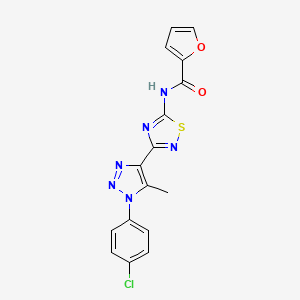

![N-(1-(Benzo[d]thiazol-2-yl)pyridin-4(1H)-ylidene)-N-methylmethanaminium chloride](/img/structure/B2845280.png)
![(Z)-N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2845281.png)

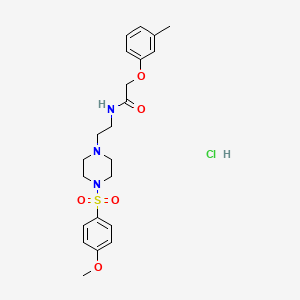
![4-{[3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]sulfonyl}morpholine](/img/structure/B2845285.png)
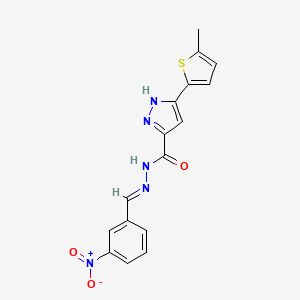
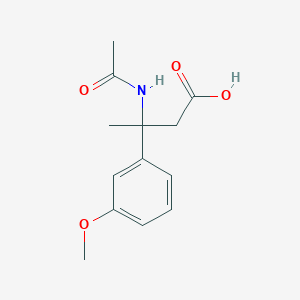
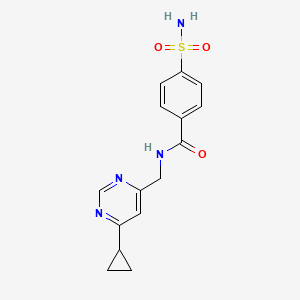
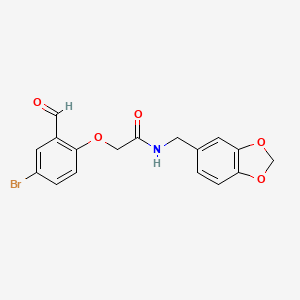
![N-butyl-5-methyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2845293.png)
![4-Amino-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1,3-butadiene-1,1,3-tricarbonitrile](/img/structure/B2845294.png)